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Compound of Interest

Compound Name: Diethyl 1-hexynyl phosphate

Cat. No.: B15423547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Diethyl 1-hexynyl phosphate is a potent, mechanism-based inactivator of phosphotriesterase,

an enzyme implicated in the detoxification of organophosphorus compounds. This technical

guide provides a comprehensive overview of its chemical properties, a detailed synthesis

protocol, and an in-depth analysis of its biological activity and mechanism of action. The

information presented is intended to support further research and development efforts targeting

phosphotriesterase and related enzymes.

Chemical Properties and Data
Diethyl 1-hexynyl phosphate, also known as 1-hexynyl diethyl phosphate, is an

organophosphate compound featuring a terminal alkyne group. This functionality is key to its

mechanism of action.
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Property Value Reference

CAS Number 112270-92-5

Molecular Formula C₁₀H₁₉O₄P

Molecular Weight 234.23 g/mol

Canonical SMILES CCCCC#COP(=O)(OCC)OCC

Physical State Predicted to be a liquid at STP

Solubility Soluble in organic solvents

Predicted Spectroscopic Data:

Due to the limited availability of experimentally derived spectra in the public domain, the

following are predicted values to aid in the characterization of Diethyl 1-hexynyl phosphate.

¹H NMR (predicted):

CH₃ (ethyl): ~1.3 ppm (triplet)

CH₂ (ethyl): ~4.1 ppm (quartet)

CH₂ (hexynyl chain): ~1.5, 2.2 ppm (multiplets)

CH₃ (hexynyl chain): ~0.9 ppm (triplet)

¹³C NMR (predicted):

CH₃ (ethyl): ~16 ppm

CH₂ (ethyl): ~64 ppm

Alkyne C1: ~90 ppm

Alkyne C2: ~75 ppm

Hexynyl chain carbons: ~13, 22, 31, 19 ppm
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³¹P NMR (predicted):

A single peak is expected in the typical range for phosphate esters, estimated to be between

-5 and 5 ppm relative to 85% H₃PO₄.

IR Spectroscopy (predicted):

C≡C stretch: ~2200-2260 cm⁻¹ (weak)

P=O stretch: ~1250-1280 cm⁻¹ (strong)

P-O-C stretch: ~1000-1050 cm⁻¹ (strong)

C-H stretch (alkane): ~2850-2960 cm⁻¹

Synthesis of Diethyl 1-hexynyl phosphate
The synthesis of diethyl 1-hexynyl phosphate and other alkynyl phosphate esters was first

reported by Stang, Boehshar, and Lin in 1986. The following is a generalized experimental

protocol based on their work and common synthetic methodologies for similar compounds.

Reaction Scheme:

1-Hexyne Hexynyllithium
n-BuLi, THF, -78 °C

Diethyl 1-hexynyl phosphate
Diethyl chlorophosphate, THF, -78 °C to rt

Click to download full resolution via product page

Caption: Synthesis of Diethyl 1-hexynyl phosphate.

Experimental Protocol:

Preparation of Hexynyllithium: A solution of 1-hexyne (1.0 equivalent) in anhydrous

tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or

nitrogen). To this solution, n-butyllithium (1.0 equivalent, typically as a solution in hexanes) is

added dropwise, and the mixture is stirred at -78 °C for 1 hour.
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Formation of the Phosphate Ester: Diethyl chlorophosphate (1.0 equivalent) is added

dropwise to the freshly prepared solution of hexynyllithium at -78 °C. The reaction mixture is

allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

Workup and Purification: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated under reduced pressure. The crude product is then purified by

column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield

pure Diethyl 1-hexynyl phosphate.

Biological Activity and Mechanism of Action
Diethyl 1-hexynyl phosphate is a potent mechanism-based inactivator of phosphotriesterase.

This enzyme is capable of hydrolyzing a variety of organophosphate triesters, including

pesticides and chemical warfare agents.

Enzyme Inhibition
The inactivation of phosphotriesterase by Diethyl 1-hexynyl phosphate follows pseudo-first-

order kinetics. The key kinetic parameters for the wild-type enzyme are summarized below.

Parameter Value Conditions Reference

k_inact 1.7 s⁻¹ pH 7.0

Partition Ratio 480 - 1700

The number of

turnovers per

inactivation event

Mechanism of Inactivation
The inactivation of phosphotriesterase by Diethyl 1-hexynyl phosphate proceeds through a

"suicide substrate" mechanism. The proposed pathway is as follows:
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Caption: Mechanism of phosphotriesterase inactivation.

Binding and Turnover: Diethyl 1-hexynyl phosphate binds to the active site of

phosphotriesterase. The enzyme then catalyzes the hydrolysis of the phosphate ester.

Formation of a Reactive Intermediate: This enzymatic turnover does not lead to a simple

hydrolysis product. Instead, a highly reactive ketene intermediate is generated within the

active site.

Covalent Modification: The ketene intermediate is then attacked by a nucleophilic residue in

the active site, which has been identified as Histidine-254. This results in the formation of a

stable, covalent adduct between the inhibitor and the enzyme.

Inactivation: The covalent modification of His-254 renders the enzyme catalytically inactive.

Experimental Protocols for Biological Assays
Phosphotriesterase Activity Assay
The activity of phosphotriesterase can be monitored spectrophotometrically using the substrate

paraoxon.

Workflow:
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Prepare reaction mixture:
- Buffer (e.g., CHES, pH 9.0)

- CoCl₂
- Paraoxon

Add Phosphotriesterase

Incubate at controlled temperature
(e.g., 25-37 °C)

Monitor absorbance at 405 nm
(p-nitrophenol formation)

Calculate enzyme activity

Click to download full resolution via product page

Caption: Workflow for phosphotriesterase activity assay.

Materials:

Buffer: e.g., 50 mM CHES, pH 9.0

CoCl₂ solution (e.g., 0.2 mM final concentration)

Paraoxon stock solution (in a suitable organic solvent like ethanol)

Phosphotriesterase enzyme solution

Spectrophotometer capable of reading at 405 nm

Procedure:
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Prepare a reaction mixture containing buffer and CoCl₂ in a cuvette.

Add the paraoxon substrate to the desired final concentration.

Initiate the reaction by adding a small volume of the phosphotriesterase solution.

Immediately monitor the increase in absorbance at 405 nm over time. The product of

paraoxon hydrolysis, p-nitrophenol, has a strong absorbance at this wavelength.

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time

plot, using the molar extinction coefficient of p-nitrophenol.

Inactivation Kinetics Assay
To determine the rate of inactivation of phosphotriesterase by Diethyl 1-hexynyl phosphate, a

time-course experiment is performed.

Procedure:

Incubate the phosphotriesterase enzyme with a specific concentration of Diethyl 1-hexynyl
phosphate in a suitable buffer at a controlled temperature.

At various time points, withdraw aliquots of the incubation mixture.

Immediately dilute the aliquots into the phosphotriesterase activity assay mixture (described

in 4.1) to measure the remaining enzyme activity.

Plot the natural logarithm of the remaining enzyme activity versus the incubation time.

The negative slope of this plot gives the pseudo-first-order rate constant of inactivation

(k_obs).

By determining k_obs at different concentrations of the inactivator, the maximal rate of

inactivation (k_inact) and the inhibitor concentration at half the maximal rate (K_i) can be

determined by fitting the data to the Michaelis-Menten equation for inactivation.

Conclusion
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Diethyl 1-hexynyl phosphate serves as a valuable tool for studying the mechanism of

phosphotriesterases and for the development of novel inhibitors. Its mechanism-based mode of

action provides a specific and potent means of targeting these enzymes. The technical

information and protocols provided in this guide are intended to facilitate further research into

this and related compounds, with potential applications in areas such as bioremediation and

the development of antidotes for organophosphate poisoning.

To cite this document: BenchChem. [Diethyl 1-hexynyl phosphate: A Technical Guide to a
Mechanism-Based Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15423547#what-is-diethyl-1-hexynyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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